Tetraethylene glycol di(2-ethylhexanoate)

Description

Properties

IUPAC Name |

2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O7/c1-5-9-11-21(7-3)23(25)30-19-17-28-15-13-27-14-16-29-18-20-31-24(26)22(8-4)12-10-6-2/h21-22H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHPTPQZVBYHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCCOCCOCCOCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027797 | |

| Record name | Tetraethylene glycol di(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000023 [mmHg] | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18268-70-7 | |

| Record name | 1,1′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] bis(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18268-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PEG-4 diethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol di(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-trioxaundecamethylene bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of tetraethylene glycol di(2-ethylhexanoate)

An In-depth Technical Guide: Synthesis and Characterization of Tetraethylene Glycol Di(2-ethylhexanoate)

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Tetraethylene Glycol Di(2-ethylhexanoate) (TEG-D(2-EH)), a high-performance plasticizer with significant industrial applications. The document delves into the prevalent synthesis methodology, the Fischer-Speier esterification, explaining the underlying chemical principles and providing a detailed, field-proven experimental protocol. Furthermore, it establishes a robust, self-validating framework for the structural and purity confirmation of the synthesized compound, employing a suite of analytical techniques including FTIR, NMR, and HPLC. Key physicochemical properties are tabulated for easy reference, and essential health and safety considerations are discussed. This guide is intended for researchers, chemists, and materials scientists engaged in polymer science and chemical synthesis, offering both theoretical grounding and practical, actionable insights.

Introduction and Industrial Significance

Tetraethylene glycol di(2-ethylhexanoate) (CAS No: 18268-70-7) is a high molecular weight ester, valued for its efficacy as a primary plasticizer.[1] Its chemical structure, featuring a flexible tetraethylene glycol backbone capped with branched 2-ethylhexanoate groups, imparts unique properties that are highly sought after in polymer applications.

Chemical Identity:

-

IUPAC Name: 2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate[2]

-

Molecular Formula: C₂₄H₄₆O₇[2]

-

Molecular Weight: 446.6 g/mol [2]

Unlike lower molecular weight plasticizers, TEG-D(2-EH) exhibits low volatility, excellent thermal stability, and superior resistance to extraction by water and oils.[3] These attributes make it an ideal choice for applications demanding durability and longevity. Its primary use is in enhancing the flexibility, processability, and durability of polymers, most notably Polyvinyl Chloride (PVC) and Polyvinyl Butyral (PVB).[1] In PVB, it is critical for manufacturing safety glass interlayers for automotive and architectural glazing.[1] It also finds use in high-performance sealants, adhesives, coatings, and as a component in paper and paperboard intended for indirect food contact.[1][4]

Synthesis Methodology: The Fischer-Speier Esterification

The most common and industrially viable method for synthesizing TEG-D(2-EH) is the direct esterification of tetraethylene glycol with two equivalents of 2-ethylhexanoic acid, a classic example of the Fischer-Speier esterification.[1][5] This equilibrium-driven reaction is typically catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), which is often preferred over sulfuric acid to minimize side reactions like dehydration and sulfonation that can lead to discolored products.[1][6]

Reaction Mechanism and Rationale

The Fischer esterification mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. This crucial first step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl groups of tetraethylene glycol.[5] This attack forms a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule regenerates the catalyst and yields the ester.

To drive the equilibrium towards the product side and achieve high conversion rates, the reaction is governed by Le Châtelier's principle. This is practically achieved by continuously removing the water byproduct from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating procedure for synthesizing TEG-D(2-EH). The progress can be monitored by quantifying the water collected.

Materials & Equipment:

-

Tetraethylene glycol (TEG)

-

2-Ethylhexanoic acid

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene (for azeotropic distillation)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reactant Charging: To a 1 L round-bottom flask equipped with a magnetic stirrer, add tetraethylene glycol (0.5 mol, 97.1 g), 2-ethylhexanoic acid (1.1 mol, 158.6 g, 10% molar excess), p-TsOH (0.01 mol, 1.9 g), and toluene (200 mL).

-

Causality: A slight excess of the less expensive reactant (2-ethylhexanoic acid) helps drive the reaction to completion. Toluene acts as the azeotropic agent to facilitate water removal.

-

-

Reaction Setup: Assemble the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heating and Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill. Water (denser) will collect in the bottom of the Dean-Stark trap, while toluene will overflow and return to the reaction flask.

-

Monitoring: Continue the reaction until no more water is collected in the trap. The theoretical amount of water to be collected is 1.0 mol (18 mL). The reaction typically takes 4-8 hours.

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Work-up & Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash sequentially with 100 mL of 5% NaHCO₃ solution (to neutralize the p-TsOH catalyst and unreacted acid), followed by 100 mL of water, and finally 100 mL of brine.

-

Causality: The bicarbonate wash is crucial for removing the acid catalyst, preventing potential product hydrolysis during storage. The brine wash helps to break any emulsions and remove bulk water. c. Dry the organic layer over anhydrous MgSO₄, then filter. d. Remove the toluene solvent using a rotary evaporator.

-

-

Final Purification: Purify the crude product by vacuum distillation to obtain a clear, colorless to pale yellow liquid.

Comprehensive Characterization: A Validating Workflow

A multi-technique approach is essential to unequivocally confirm the identity, structure, and purity of the synthesized TEG-D(2-EH). The following workflow provides a logical sequence for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful tool for monitoring reaction completion by observing changes in key functional groups.

Protocol:

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a drop of the sample (crude or purified) onto the ATR crystal.

-

Record the spectrum from 4000 to 600 cm⁻¹.

Expected Spectral Features:

-

Disappearance of broad O-H stretch: The broad peak from ~3200-3500 cm⁻¹ corresponding to the hydroxyl groups of the starting materials (TEG and 2-ethylhexanoic acid) should be absent in the final product.

-

Appearance of strong C=O stretch: A strong, sharp absorbance peak should appear around 1735 cm⁻¹ , characteristic of the ester carbonyl group.[1]

-

Presence of C-O stretch: A strong peak in the 1100-1250 cm⁻¹ region corresponding to the C-O stretching of the ester and ether linkages.

-

Presence of C-H stretches: Sharp peaks around 2850-2970 cm⁻¹ from the alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive evidence for the chemical structure.[2][7]

Protocol:

-

Dissolve ~10-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Expected Chemical Shifts (¹H NMR):

-

~4.2 ppm: Triplet, corresponding to the methylene protons (-CH₂-) of the glycol chain directly attached to the ester oxygen (-O-C=O).

-

~3.6-3.7 ppm: Multiplets, corresponding to the internal methylene protons of the tetraethylene glycol backbone.

-

~2.3 ppm: Multiplet, corresponding to the single methine proton (-CH-) in the 2-ethylhexanoate chain.

-

~1.2-1.6 ppm: Multiplets, corresponding to the methylene protons (-CH₂-) of the ethyl and hexyl chains.

-

~0.9 ppm: Triplets, corresponding to the terminal methyl protons (-CH₃) of the ethyl and hexyl chains.

Expected Chemical Shifts (¹³C NMR):

-

~176 ppm: Carbonyl carbon of the ester group.

-

~60-71 ppm: Carbons of the tetraethylene glycol backbone.

-

~11-45 ppm: Carbons of the 2-ethylhexanoate alkyl chains.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is an excellent method for assessing the purity of the final product and detecting any unreacted starting materials or byproducts.[8]

Protocol:

-

Mobile Phase: Acetonitrile and water gradient. A typical starting point is 70:30 (Acetonitrile:Water), ramping to 100% Acetonitrile.[8]

-

Column: C18 reverse-phase column.

-

Detector: UV detector (set at ~210 nm where the ester carbonyl absorbs) or an Evaporative Light Scattering Detector (ELSD).

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in acetonitrile.

-

Analysis: Inject the sample and analyze the resulting chromatogram. A pure sample should exhibit a single major peak. Purity can be calculated from the peak area percentage.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of TEG-D(2-EH).

| Property | Value | Source |

| CAS Number | 18268-70-7 | [1] |

| Molecular Formula | C₂₄H₄₆O₇ | [2] |

| Molecular Weight | 446.6 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Density | ~1.02 g/mL at 25 °C | |

| Boiling Point | >340 °C | [9] |

| Melting Point | ~ -50 °C | [9] |

| Flash Point | >230 °F (>110 °C) | [9] |

| Solubility | Slight in water; soluble in organic solvents | [10] |

| Refractive Index (n20/D) | ~1.443 - 1.445 | [9] |

Health and Safety Considerations

Tetraethylene glycol di(2-ethylhexanoate) is generally considered to have a low hazard profile.

-

Toxicity: It demonstrates low acute oral toxicity and a low potential for reproductive or developmental toxicity.[2]

-

Irritation: It may be a mild skin irritant upon prolonged contact.[2][11] Direct contact with eyes may cause temporary irritation.[11]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn.[11] Work should be conducted in a well-ventilated area.[10]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10] The product is stable under normal storage conditions.[10]

For detailed information, always consult the supplier's Safety Data Sheet (SDS) before handling the material.[11]

Conclusion

This guide has outlined a robust and reliable framework for the synthesis and comprehensive characterization of tetraethylene glycol di(2-ethylhexanoate). By understanding the causality behind the Fischer esterification process and employing a systematic analytical workflow, researchers can confidently produce and validate this industrially important plasticizer. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for professionals in the chemical and materials science fields, enabling the consistent and high-purity synthesis required for advanced applications.

References

-

Chem Service. (2016). SAFETY DATA SHEET - Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]

-

SIELC Technologies. (2018). Tetraethylene glycol di(2-ethylhexanoate) HPLC Separation. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]

-

PubChem. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Tetra(ethylene glycol) bis(2-ethylhexanoate), Average Mn ~450. Retrieved from [Link]

-

OKON. (2024). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Tetraethylene glycol di(2-ethylhexanoate) Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). tetraethylene glycol di(2-ethyl hexoate). Retrieved from [Link]

-

World Intellectual Property Organization. (2020). WO/2020/102128 Synthesis of triethylene glycol bis(2-ethylhexanoate). Retrieved from [Link]

- Google Patents. (2020). US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate).

-

ResearchGate. (2014). (PDF) Triethylene glycol bis(2-ethylhexanoate) - A new contact allergen identified in a spectacle frame. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

MDPI. (2023). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

Sources

- 1. Buy Tetraethylene glycol di(2-ethylhexanoate) | 18268-70-7 [smolecule.com]

- 2. Tetraethylene glycol di(2-ethylhexanoate) | C24H46O7 | CID 28999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetraethylene glycol di(2-ethylhexanoate) [myskinrecipes.com]

- 4. tetraethylene glycol di(2-ethyl hexoate), 18268-70-7 [thegoodscentscompany.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Tetraethylene glycol di(2-ethylhexanoate) | SIELC Technologies [sielc.com]

- 9. guidechem.com [guidechem.com]

- 10. images.thdstatic.com [images.thdstatic.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

Physical and chemical properties of tetraethylene glycol di(2-ethylhexanoate)

An In-depth Technical Guide to Tetraethylene Glycol Di(2-Ethylhexanoate) for Researchers and Drug Development Professionals

Introduction

Tetraethylene glycol di(2-ethylhexanoate), a diester of tetraethylene glycol and 2-ethylhexanoic acid, is a compound of significant interest in material science and potentially in advanced pharmaceutical formulations.[1] Characterized by its low viscosity, high molecular weight, and excellent compatibility with a range of polymers, it serves primarily as a high-performance plasticizer.[1] Its unique combination of a polar polyether core and nonpolar, branched aliphatic chains imparts properties like low volatility and enhanced performance in high-temperature applications, distinguishing it from lower molecular weight glycol esters.[1][2] This guide offers a comprehensive overview of its core physical and chemical properties, analytical methodologies, and safety considerations relevant to its application in scientific research and development.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all scientific work. The compound is unambiguously defined by its chemical structure and nomenclature.

-

IUPAC Name : 2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate[1][3]

-

Synonyms : Flexol 4GO, Plasticizer 4GO, 3,6,9-Trioxaundecamethylene bis(2-ethylhexanoate)[3][5]

The molecular formula is C24H46O7, with a corresponding molecular weight of approximately 446.6 g/mol .[1][3]

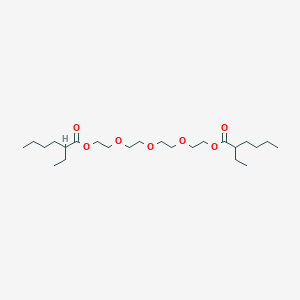

Caption: Chemical structure of tetraethylene glycol di(2-ethylhexanoate).

Core Physical Properties

The physical characteristics of a compound are critical for predicting its behavior in various systems, from polymer matrices to potential drug delivery vehicles. The substance typically presents as a colorless to pale yellow, viscous liquid.[3][6][7]

Quantitative Physical Data Summary

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 446.6 g/mol | - | [1][3] |

| Density | 0.98 g/mL | at 25 °C | [6][8][9] |

| Boiling Point | > 260 °C | - | [6][8][9] |

| Flash Point | > 113 °C | - | [6][8][9] |

| Water Solubility | 0.04411 mg/L (estimated) | at 25 °C | [10] |

| LogP (Octanol/Water) | 4.89 - 5.2 | - | [3][5] |

Solubility Profile

The molecule's structure results in a distinct solubility profile. The long carbon chains of the ethylhexanoate groups impart significant hydrophobic character, leading to very low solubility in water.[7][10] Conversely, it is readily soluble in many organic solvents such as ethanol, acetone, toluene, and hexane.[7][11] This amphiphilic nature, with a hydrophilic ether backbone and hydrophobic ester side chains, is key to its function as a plasticizer and suggests potential utility as a surfactant or emulsifying agent in complex formulations.[7]

Chemical Properties and Reactivity

Chemical Stability

Under normal conditions of use, storage, and transport, tetraethylene glycol di(2-ethylhexanoate) is a stable and non-reactive product.[12] The product is chemically stable under standard ambient conditions (room temperature).

Reactivity and Synthesis

As a diester, its reactivity is primarily governed by the ester functional groups.[2]

-

Hydrolysis : It is susceptible to hydrolysis, where the ester bonds are cleaved by water to regenerate tetraethylene glycol and 2-ethylhexanoic acid.[1] This reaction is typically slow under neutral conditions but is catalyzed by acids or bases.

-

Transesterification : In the presence of other alcohols and a catalyst, it can undergo transesterification to form new esters.[1]

-

Incompatible Materials : It should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent unwanted reactions.[12][13][14]

-

Hazardous Decomposition : When heated to decomposition, it may emit acrid smoke and irritating fumes.[13] However, under normal conditions, no hazardous decomposition products are known.[12]

The synthesis typically involves a direct Fischer esterification of tetraethylene glycol with two equivalents of 2-ethylhexanoic acid, often using an acid catalyst like p-toluenesulfonic acid (PTSA).[1]

Caption: Simplified synthesis of tetraethylene glycol di(2-ethylhexanoate).

Experimental Protocols & Analytical Characterization

Characterization of tetraethylene glycol di(2-ethylhexanoate) relies on standard analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like NMR and FTIR.[3]

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol outlines a standard method for determining the purity of a sample. The choice of a reverse-phase (RP) column is based on the compound's nonpolar nature.

Objective : To separate the main component from potential impurities, such as the starting materials or monoester byproducts.

Methodology :

-

System Preparation : An HPLC system equipped with a UV detector, pump, and autosampler is required. The system should be purged with the initial mobile phase to ensure a stable baseline.

-

Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this separation. The C18 stationary phase provides hydrophobic interactions necessary to retain the analyte.

-

Mobile Phase : A gradient of acetonitrile (ACN) and water is effective.[5]

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

For Mass Spectrometry (MS) compatibility, 0.1% formic acid can be added to both solvents to facilitate ionization.[5]

-

-

Gradient Elution :

-

Start at 60% B, hold for 2 minutes.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 60% B and equilibrate for 5 minutes before the next injection.

-

Causality: A gradient is used because it allows for the elution of compounds with a wide range of polarities, ensuring that both residual polar starting materials and the nonpolar product are effectively separated and eluted in a reasonable time.

-

-

Sample Preparation : Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute as necessary to fall within the linear range of the detector.

-

Analysis : Inject 10 µL of the sample. Monitor the elution profile at a wavelength where the ester carbonyl group absorbs (e.g., ~210 nm).

-

Self-Validation : Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. The method's validity is confirmed by the sharpness of the main peak and a stable baseline, indicating good separation and no system contamination.

Applications in Research and Development

The primary industrial application of this compound is as a plasticizer, a substance added to a material (usually a polymer) to increase its flexibility, workability, and durability.[1][15]

-

Polymer Science : It is highly compatible with polymers such as Polyvinyl Chloride (PVC) and Polyvinyl Butyral (PVB), where it enhances flexibility and performance, particularly for applications requiring low volatility and stability at high temperatures.[1]

-

Drug Development : While not a common pharmaceutical excipient, its properties are of interest. Its low volatility, chemical stability, and ability to solubilize other organic molecules could make it a candidate for evaluation in:

-

Topical Formulations : As a non-volatile carrier or plasticizer in transdermal patches to ensure the flexibility of the polymer matrix and aid in drug solubilization.

-

Specialized Drug Delivery Systems : In amorphous solid dispersions or as a component in non-aqueous injectable formulations where a biocompatible, non-volatile solvent is required. Its use in indirect food contact materials suggests a favorable toxicity profile.[1][10]

-

Safety and Handling

Comprehensive safety data indicates that tetraethylene glycol di(2-ethylhexanoate) has a low hazard profile.

-

Toxicological Summary : The compound demonstrates low acute oral toxicity and a low potential for reproductive and developmental toxicity.[3] It is generally not classified as a hazardous substance.[3][12] Direct contact may cause mild, temporary irritation to the skin and eyes.[3][12]

-

Personal Protective Equipment (PPE) : Standard laboratory safety practices should be observed. This includes wearing safety glasses and chemical-resistant gloves (e.g., nitrile).[1]

-

Handling and Storage : Store in a cool, dry, well-ventilated area in tightly closed containers.[13][16] Keep away from incompatible materials like strong oxidizing agents.[12] The material is stable under normal storage conditions.[12][13]

-

Spill Management : In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it into a suitable container for disposal in accordance with local regulations.[12][16]

References

-

PubChem. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). National Center for Biotechnology Information. Retrieved from [Link]

-

CHEMICAL POINT. (n.d.). Tetra(ethylene glycol) bis(2-ethylhexanoate). Retrieved from [Link]

-

Chem Service. (2016). SAFETY DATA SHEET: Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]

-

The Good Scents Company. (n.d.). tetraethylene glycol di(2-ethyl hexoate). Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of Tetraethylene glycol di(2-ethylhexanoate) on Newcrom R1 HPLC column. Retrieved from [Link]

-

CHEMICAL POINT. (n.d.). Tetra(ethylene glycol) bis(2-ethylhexanoate) [Italian]. Retrieved from [Link]

-

CHEMICAL POINT. (n.d.). Tetra(ethylene glycol) bis(2-ethylhexanoate) [German]. Retrieved from [Link]

-

NIST. (n.d.). Triethylene glycol di(2-ethylhexoate). NIST Chemistry WebBook. Retrieved from [Link]

-

Solubility of Things. (n.d.). Di(ethylene glycol) di(2-ethylhexanoate). Retrieved from [Link]

-

OKON. (2024). Safety Data Sheet. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Triethylene glycol bis(2-ethylhexanoate). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Triethylene glycol di(2-ethylhexoate) (CAS 94-28-0). Retrieved from [Link]

Sources

- 1. Buy Tetraethylene glycol di(2-ethylhexanoate) | 18268-70-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetraethylene glycol di(2-ethylhexanoate) | C24H46O7 | CID 28999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TETRAETHYLENE GLYCOL DI(2-ETHYLHEXANOATE) [chemicalbook.com]

- 5. Tetraethylene glycol di(2-ethylhexanoate) | SIELC Technologies [sielc.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. chemicalpoint.eu [chemicalpoint.eu]

- 10. tetraethylene glycol di(2-ethyl hexoate), 18268-70-7 [thegoodscentscompany.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. images.thdstatic.com [images.thdstatic.com]

- 14. fishersci.com [fishersci.com]

- 15. Tetraethylene glycol di(2-ethylhexanoate) [myskinrecipes.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Unveiling the Molecular Ballet: A Technical Guide to the Plasticizing Mechanism of Tetraethylene Glycol Di(2-Ethylhexanoate)

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth guide moves beyond a surface-level overview to provide a deep dive into the core mechanisms by which Tetraethylene Glycol Di(2-Ethylhexanoate) (TEG-D(2-EH)) imparts flexibility to polymeric matrices. As a Senior Application Scientist, my objective is to elucidate the intricate molecular interactions and structure-property relationships that govern its efficacy, supported by robust experimental validation protocols.

Introduction: The Quintessence of a High-Performance Plasticizer

Tetraethylene glycol di(2-ethylhexanoate), a high-molecular-weight ester plasticizer, is prized for its low volatility, excellent compatibility with a range of polymers, and superior performance in demanding applications.[1][2] Primarily utilized in polyvinyl chloride (PVC) and polyvinyl butyral (PVB) formulations, its role extends from enhancing the workability of industrial films and automotive parts to ensuring the flexibility and integrity of drug-eluting coatings and transdermal patches.[1][3] To harness its full potential, a granular understanding of its mechanism of action at the molecular level is paramount.

The Core Mechanism: A Symphony of Molecular Interactions

The efficacy of a plasticizer is fundamentally rooted in its ability to modulate the intermolecular forces within a polymer, thereby increasing the mobility of the polymer chains.[4] This is not a simple act of lubrication but a complex interplay of molecular architecture and physicochemical interactions. The plasticizing action of TEG-D(2-EH) can be dissected into three key conceptual pillars:

The Free Volume Theory: Creating Interstitial Space

At temperatures below its glass transition temperature (Tg), a polymer exists in a rigid, glassy state with limited chain mobility due to densely packed macromolecules and minimal "free volume" – the unoccupied space between polymer chains.[4] Plasticizers, including TEG-D(2-EH), function by inserting their molecules between these polymer chains, effectively increasing the interstitial space.[4]

The unique molecular structure of TEG-D(2-EH) is particularly adept at this. The flexible tetraethylene glycol backbone, with its ether linkages, and the bulky, branched 2-ethylhexanoate side chains contribute to a significant increase in free volume.[5] This increased spacing reduces the cohesive forces between polymer chains, allowing for greater segmental motion and, consequently, a more flexible material.

Lowering the Glass Transition Temperature (Tg): The Hallmark of Plasticization

The most direct and measurable consequence of increased free volume and reduced intermolecular forces is the depression of the polymer's glass transition temperature (Tg).[5] Below the Tg, the polymer is rigid; above it, it behaves as a soft, rubbery material. By lowering the Tg, TEG-D(2-EH) expands the temperature range in which the polymer exhibits flexibility.

The ester groups in TEG-D(2-EH) can form polar interactions with the polymer, particularly in the case of PVC, where the carbonyl oxygen of the ester can interact with the partial positive charge on the carbon of the C-Cl bond. These interactions help to shield the polymer chains from each other, further facilitating movement and lowering the energy required for the transition from a glassy to a rubbery state.

The Structure-Property Relationship: A Tale of Two Moieties

The exceptional performance of TEG-D(2-EH) is a direct consequence of its molecular architecture:

-

The Tetraethylene Glycol Core: The presence of multiple ether linkages in the backbone imparts significant flexibility to the plasticizer molecule itself. This inherent flexibility allows it to more effectively integrate within the polymer matrix and disrupt chain-to-chain interactions. The polarity of the ether oxygens can also contribute to favorable interactions with polar polymers.

-

The Branched 2-Ethylhexanoate Chains: The branched nature of the alkyl side chains is a critical design feature. Compared to linear chains of similar molecular weight, branched chains are more effective at creating free volume and are less prone to crystallization, which can negatively impact plasticizer performance.[6] This branching also enhances compatibility with the polymer, reducing the likelihood of plasticizer migration or "bleeding" over time.[5]

Visualizing the Mechanism of Action

To further clarify these concepts, the following diagrams illustrate the core principles of plasticization by TEG-D(2-EH).

Caption: Figure 1: Plasticizer molecules increasing the free volume between polymer chains.

Caption: Figure 2: Interaction of TEG-D(2-EH) with PVC and its effect on Tg.

Experimental Validation of Plasticizer Efficacy

To empirically validate the plasticizing effect of TEG-D(2-EH), a suite of standardized analytical techniques should be employed. The following protocols, grounded in ASTM standards, provide a self-validating system for assessing performance.

Thermal Analysis: Quantifying the Tg Depression

Differential Scanning Calorimetry (DSC) is the primary technique for determining the glass transition temperature of a polymer.

Experimental Protocol (based on ASTM D3418): [7][8][9][10]

-

Sample Preparation: Accurately weigh 5-10 mg of the plasticized polymer film into a standard aluminum DSC pan. An unplasticized polymer sample should be prepared as a control.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected Tg (e.g., -50°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the Tg (e.g., 150°C).

-

Hold isothermally for a few minutes to erase thermal history.

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating scan under the same conditions as the first.

-

-

Data Analysis: The glass transition is observed as a step change in the heat flow curve. The Tg is typically determined as the midpoint of this transition from the second heating scan.

| Sample | TEG-D(2-EH) Concentration (phr) | Glass Transition Temperature (Tg) (°C) |

| Control (Unplasticized PVC) | 0 | 85 |

| PVC + TEG-D(2-EH) | 20 | 40 |

| PVC + TEG-D(2-EH) | 40 | 15 |

| PVC + TEG-D(2-EH) | 60 | -5 |

Table 1: Representative data illustrating the effect of TEG-D(2-EH) concentration on the Tg of PVC.

Mechanical Properties: Assessing Flexibility and Strength

Dynamic Mechanical Analysis (DMA) and Tensile Testing provide quantitative measures of the changes in mechanical properties imparted by the plasticizer.

DMA Protocol (based on ASTM D4065): [11][12][13][14]

-

Sample Preparation: Cut a rectangular specimen of the plasticized film to the dimensions specified by the DMA instrument manufacturer.

-

Instrument Setup: Mount the specimen in the appropriate clamp (e.g., tension or three-point bending).

-

Test Parameters: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min) over a temperature range that encompasses the glass transition.

-

Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often used as an indicator of the Tg.

Tensile Testing Protocol (based on ASTM D882): [15][16][17][18]

-

Sample Preparation: Cut dumbbell-shaped specimens from the plasticized film using a die.

-

Instrument Setup: Secure the specimen in the grips of a universal testing machine.

-

Test Procedure: Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

-

Data Analysis: Record the tensile strength, elongation at break, and modulus of elasticity.

| Property | Unplasticized PVC | PVC + 40 phr TEG-D(2-EH) |

| Tensile Strength (MPa) | 50 | 25 |

| Elongation at Break (%) | 5 | 250 |

| Modulus of Elasticity (GPa) | 2.5 | 0.1 |

Table 2: Typical changes in the mechanical properties of PVC upon plasticization with TEG-D(2-EH).

Permanence and Compatibility: Evaluating Long-Term Stability

Plasticizer Migration Testing is crucial for applications where the plasticized material will be in contact with other surfaces.

Experimental Protocol (based on ASTM D2199): [19][20][21]

-

Sample Preparation: A sample of the plasticized vinyl fabric is brought into contact with a lacquered panel.

-

Accelerated Aging: The assembly is subjected to elevated temperature and pressure for a specified period.

-

Evaluation: The lacquer is then examined for any softening, printing, or other evidence of plasticizer transfer.

Conclusion: An Indispensable Tool for Material Innovation

Tetraethylene glycol di(2-ethylhexanoate) stands as a testament to the power of molecular design in achieving superior material performance. Its intricate mechanism of action, centered on the principles of free volume, Tg depression, and a finely tuned structure-property relationship, provides a robust platform for the development of advanced polymeric materials. For researchers and developers in fields ranging from industrial manufacturing to pharmaceuticals, a comprehensive understanding of these core principles is not merely academic but a critical prerequisite for innovation and the creation of next-generation products.

References

-

ASTM D3418-12e1, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2012,

-

ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM International, West Conshohocken, PA, 2018,

-

ASTM D4065-20, Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures, ASTM International, West Conshohocken, PA, 2020,

-

ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021,

-

ASTM D3418-99, Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 1999,

-

ASTM D3418-15, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2015,

-

ASTM D2199-03, Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers, ASTM International, West Conshohocken, PA, 2003,

-

ASTM D4065-01, Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures, ASTM International, West Conshohocken, PA, 2001,

-

ASTM D882-10, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM International, West Conshohocken, PA, 2010,

-

MaTestLab. (2024). ASTM D4065 Dynamic Mechanical Properties of Plastics: Determination and Report of Procedures. Retrieved from [Link]

-

ANSI Webstore. (2020). ASTM D4065-20: Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures. Retrieved from [Link]

-

ASTM International. (2021). D2199 Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. Retrieved from [Link]

-

ICC Evaluation Service. (n.d.). ASTM D882 - Tensile Properties of Thin Plastic Sheeting. Retrieved from [Link]

-

TestResources. (n.d.). ASTM D882 Tensile Testing of Thin Film & Sheet Plastics. Retrieved from [Link]

-

ANSI Blog. (2018). ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. Retrieved from [Link]

-

ASTM International. (2012). D2199 Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. Retrieved from [Link]

-

WordPress.com. (n.d.). D3418 − 12´1 - Standard Test Method for - Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry1. Retrieved from [Link]

-

ASTM International. (n.d.). C772 Standard Test Method for Oil Migration or Plasticizer Bleed-Out of Preformed Tape Sealants. Retrieved from [Link]

-

Patsnap. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). PubChem Compound Database. Retrieved from [Link]

-

Marcilla, A., & Beltrán, M. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Polymers, 13(4), 585. [Link]

-

MySkinRecipes. (n.d.). Tetraethylene glycol di(2-ethylhexanoate). Retrieved from [Link]

- Espacenet. (1982). Polyvinyl butyral plasticized with tetraethyleneglycol di-2-ethylhexanoate.

-

Li, J., et al. (2019). Designing Rosin-Based Plasticizers: Effect of Differently Branched Chains on Plasticization Performance and Solvent Resistance of Flexible Poly(vinyl chloride) Films. ACS Omega, 4(2), 3366-3375. [Link]

-

L'Abbate, V., et al. (2015). Designing greener plasticizers: Effects of alkyl chain length and branching on the biodegradation of maleate based plasticizers. Chemosphere, 132, 109-115. [Link]

-

ResearchGate. (2018). Interactions between PVC and binary or ternary blends of plasticizers. Part I. PVC/plasticizer compatibility. Retrieved from [Link]

-

Feng, T., et al. (2018). Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride). Polymers, 10(12), 1369. [Link]

-

ResearchGate. (2015). 10. EFFECT OF PLASTICIZERS ON PROPERTIES OF PLASTICIZED MATERIALS. Retrieved from [Link]

-

Semsarzadeh, M. A., & Ghalei, B. (2014). The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. International Journal of Polymer Science, 2014, 857370. [Link]

-

ResearchGate. (1983). Influence of Plasticizer on Soft Polymer Gelation. Retrieved from [Link]

-

Al-Bayati, M. A. H., & Al-Amir, M. A. F. (2021). A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films. Polymers, 13(21), 3824. [Link]

-

MDPI. (2022). Influence of Plasticizers Concentration on Thermal, Mechanical, and Physicochemical Properties on Starch Films. Retrieved from [Link]

Sources

- 1. Tetraethylene glycol di(2-ethylhexanoate) [myskinrecipes.com]

- 2. Buy Tetraethylene glycol di(2-ethylhexanoate) | 18268-70-7 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. store.astm.org [store.astm.org]

- 8. img.antpedia.com [img.antpedia.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. store.astm.org [store.astm.org]

- 11. store.astm.org [store.astm.org]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. matestlabs.com [matestlabs.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. store.astm.org [store.astm.org]

- 16. ASTM D882 - Tensile Properties of Thin Plastic Sheeting - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]

- 17. testresources.net [testresources.net]

- 18. store.astm.org [store.astm.org]

- 19. standards.iteh.ai [standards.iteh.ai]

- 20. store.astm.org [store.astm.org]

- 21. store.astm.org [store.astm.org]

A Technical Guide to the Organic Solvent Solubility of a Key Pharmaceutical Intermediate

Editor's Note: This guide addresses the solubility of a crucial pharmaceutical intermediate. Initial analysis of the requested CAS Number 18268-70-7 revealed that it corresponds to 3,6,9-Trioxaundecamethylene bis(2-ethylhexanoate), a chemical primarily used as a plasticizer.[1][2][3] This compound is of limited relevance to drug development professionals. Contextual analysis suggests the likely compound of interest for this audience is Ethyl 2-(2-formamidothiazol-4-yl)acetate (CAS Number: 64987-05-9 ), a key intermediate in the synthesis of third-generation cephalosporin antibiotics. This guide will therefore focus on this pharmaceutically relevant molecule to best serve the needs of researchers in the field.

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics to purification and formulation. This technical guide provides an in-depth analysis of the organic solvent solubility profile of Ethyl 2-(2-formamidothiazol-4-yl)acetate (CAS: 64987-05-9). We will explore the physicochemical properties that govern its solubility, present a theoretical framework for solvent selection, and provide a robust, step-by-step experimental protocol for quantitative solubility determination. This document is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical tools necessary to effectively work with this important compound.

Compound Profile: Ethyl 2-(2-formamidothiazol-4-yl)acetate

Chemical Identity and Structure

This compound is a vital building block in medicinal chemistry. Its structure incorporates several key functional groups that dictate its chemical behavior and solubility.

The molecule's architecture features:

-

An ethyl ester group , which provides a degree of lipophilicity.

-

A formamide group (-NH-CHO), which is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

A thiazole ring , a heterocyclic moiety common in pharmaceuticals that contributes to the overall electronic and steric profile.

Physicochemical Properties & Solubility Prediction

Understanding a molecule's intrinsic properties is the first step in predicting its behavior in various solvents. The principle of "like dissolves like" is the guiding tenet, where solubility is maximized when the intermolecular forces of the solute and solvent are similar.[6]

| Property | Value / Description | Implication for Solubility |

| Predicted logP | ~0.7 - 0.91[4][7] | A low logP value indicates a relatively hydrophilic or polar nature, suggesting poor solubility in nonpolar solvents (e.g., hexane, toluene) and better solubility in polar solvents. |

| Hydrogen Bond Donors | 1 (Amide N-H) | The ability to donate a hydrogen bond favors solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are strong H-bond acceptors (e.g., DMSO). |

| Hydrogen Bond Acceptors | 4 (Amide O, Ester O's, Thiazole N) | Multiple acceptor sites enhance interactions with polar protic solvents (e.g., water, methanol) and polar aprotic solvents. |

| Molecular Surface | Polar Surface Area: ~96.5 Ų | A significant polar surface area further predicts preferential solubility in polar media. |

Based on this profile, we can hypothesize that Ethyl 2-(2-formamidothiazol-4-yl)acetate will exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, followed by polar protic solvents like methanol and ethanol. Solubility is expected to be significantly lower in solvents of intermediate polarity like ethyl acetate and dichloromethane, and negligible in nonpolar solvents like hexane.

Quantitative Solubility Data

While theoretical predictions are valuable, empirical data is essential for process design. As specific, publicly available quantitative solubility data for this intermediate is scarce, the following table is presented as an illustrative guide based on typical behavior for similar structures. These values must be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) at 25°C | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 (Freely Soluble) | Strong hydrogen bond acceptor, highly polar. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 (Freely Soluble) | Strong hydrogen bond acceptor, highly polar. |

| Methanol | Polar Protic | ~20-50 (Soluble) | Can participate in extensive hydrogen bonding. |

| Ethanol | Polar Protic | ~10-30 (Soluble) | Slightly less polar than methanol, good H-bonding. |

| Acetone | Polar Aprotic | ~5-15 (Sparingly Soluble) | Intermediate polarity, can accept H-bonds. |

| Acetonitrile | Polar Aprotic | ~5-15 (Sparingly Soluble) | Dipolar, but a weaker H-bond acceptor than DMSO. |

| Ethyl Acetate | Moderately Polar | < 5 (Slightly Soluble) | Ester functionality offers some polarity but lacks H-bond donating ability.[8] |

| Dichloromethane (DCM) | Nonpolar | < 1 (Very Slightly Soluble) | Low polarity, unable to disrupt solute-solute H-bonds. |

| Toluene | Nonpolar | < 0.1 (Practically Insoluble) | Aromatic but nonpolar; poor match for the solute. |

| Hexane | Nonpolar | < 0.1 (Practically Insoluble) | Aliphatic and nonpolar; very poor match. |

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

To obtain accurate, reliable solubility data, a standardized experimental approach is crucial. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[9][10] This protocol is designed as a self-validating system.

Materials & Reagents

-

Ethyl 2-(2-formamidothiazol-4-yl)acetate (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Analytical balance (± 0.01 mg)

-

Calibrated positive displacement pipettes

-

Orbital shaker with temperature control

-

Centrifuge capable of holding vials

-

0.22 µm PTFE syringe filters

-

HPLC system with a suitable column (e.g., C18) and detector (UV)

-

Volumetric flasks and appropriate mobile phase for HPLC

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound to a tared 20 mL vial. The goal is to create a saturated solution with a visible excess of solid after equilibration. A starting point of ~100 mg of solid in 5 mL of solvent is recommended.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the pre-equilibrated solvent (25°C) to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Causality Note: Equilibration is the most critical step. A minimum of 24 hours is recommended to ensure the system reaches thermodynamic equilibrium. For some compounds, 48-72 hours may be necessary. A preliminary time-course study is advised to validate the equilibration period.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours in the temperature-controlled environment to allow the excess solid to settle. For finely dispersed solids, centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to create a clear supernatant.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Trustworthiness Note: This filtration step is essential to remove any microscopic solid particles that could artificially inflate the measured concentration. The initial drop should be discarded to saturate the filter material.

-

Quantification: Accurately dilute the filtered sample to a concentration that falls within the linear range of a pre-established HPLC calibration curve. Analyze the sample via HPLC to determine its concentration.

-

Calculation: The solubility (S) in mg/mL is calculated using the formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) * (Dilution Factor)

Experimental Workflow Diagram

Sources

- 1. chembk.com [chembk.com]

- 2. 3,6,9-Trioxaundecamethylene bis(2-ethylhexanoate) | 18268-70-7 [chemicalbook.com]

- 3. CAS#:18268-70-7 | 3,6,9-trioxaundecamethylene bis(2-ethylhexanoate) | Chemsrc [chemsrc.com]

- 4. Ethyl 2-formamidothiazol-4-acetate | C8H10N2O3S | CID 688091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chem.ws [chem.ws]

- 7. Ethyl 2-formamidothiazol-4-acetate | SIELC Technologies [sielc.com]

- 8. Ethyl Acetate (CAS 141-78-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

A Spectroscopic Investigation of Tetraethylene Glycol Di(2-Ethylhexanoate): An In-Depth Technical Guide

This technical guide provides a detailed exploration of the spectroscopic characteristics of tetraethylene glycol di(2-ethylhexanoate), a widely used plasticizer and industrial chemical.[1] Designed for researchers, scientists, and professionals in drug development and material science, this document offers a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causal relationships between the molecular structure of tetraethylene glycol di(2-ethylhexanoate) and its spectral features, providing insights into experimental design and data interpretation.

Introduction: The Molecular Architecture of Tetraethylene Glycol Di(2-Ethylhexanoate)

Tetraethylene glycol di(2-ethylhexanoate) is a diester formed from the esterification of tetraethylene glycol with two molecules of 2-ethylhexanoic acid.[1] Its chemical formula is C₂₄H₄₆O₇, with a molecular weight of approximately 446.6 g/mol .[2] The molecule's structure, featuring a flexible polyether backbone and two branched alkyl ester end-groups, dictates its physical and chemical properties, including its low viscosity and excellent compatibility with various polymers.[1] Understanding this structure is paramount to interpreting its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a powerful technique for elucidating the precise structural arrangement of atoms in a molecule.[3] For a molecule like tetraethylene glycol di(2-ethylhexanoate), both ¹H and ¹³C NMR provide a wealth of information about its constituent parts.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of tetraethylene glycol di(2-ethylhexanoate) for structural verification and purity assessment.

Methodology:

-

Sample Preparation: A solution of tetraethylene glycol di(2-ethylhexanoate) is prepared by dissolving a small amount of the neat liquid in a deuterated solvent, typically chloroform-d (CDCl₃), which is a common solvent for nonpolar to moderately polar organic compounds. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to ensure adequate signal dispersion, which is crucial for resolving the overlapping signals in the polyether region of the molecule.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters to consider are the spectral width, acquisition time, and relaxation delay to ensure quantitative integration.

-

¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of tetraethylene glycol di(2-ethylhexanoate) can be divided into two main regions: the upfield aliphatic region corresponding to the 2-ethylhexanoate groups and the downfield region of the tetraethylene glycol backbone.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 6H | Methyl protons of the ethyl and butyl groups |

| ~1.3-1.6 | Multiplet | 16H | Methylene protons of the butyl and ethyl groups |

| ~2.3 | Multiplet | 2H | Methine proton of the 2-ethylhexanoate group |

| ~3.6-3.7 | Multiplet | 12H | Internal methylene protons of the glycol chain |

| ~4.2 | Triplet | 4H | Methylene protons adjacent to the ester carbonyl |

The predicted chemical shifts are based on standard values for similar functional groups.

Expert Insight: The complexity of the methylene signals in the 1.3-1.6 ppm range arises from the diastereotopic nature of the protons due to the chiral center at the 2-position of the ethylhexanoate group. The signals of the glycol chain protons often appear as a complex multiplet due to similar chemical environments and potential second-order coupling effects. High-field NMR is essential to resolve these signals.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~11-14 | Methyl carbons of the ethyl and butyl groups |

| ~23-38 | Methylene carbons of the butyl and ethyl groups |

| ~46 | Methine carbon of the 2-ethylhexanoate group |

| ~64 | Methylene carbons adjacent to the ester carbonyl |

| ~69-71 | Internal methylene carbons of the glycol chain |

| ~176 | Carbonyl carbon of the ester group |

The predicted chemical shifts are based on standard values for similar functional groups.

Trustworthiness Check: The presence of a peak around 176 ppm is a strong indicator of the ester carbonyl carbon. The cluster of peaks between 64-71 ppm confirms the presence of the ethylene glycol backbone. The number of distinct signals in this region can also provide information about the symmetry of the molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To obtain a rapid and reproducible IR spectrum of tetraethylene glycol di(2-ethylhexanoate) to confirm the presence of key functional groups.

Methodology:

-

Sample Preparation: As a neat liquid, a small drop of tetraethylene glycol di(2-ethylhexanoate) is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This method requires minimal sample preparation and is highly efficient.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is recorded to correct for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

The sample spectrum is then collected. A typical measurement involves the co-addition of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

IR Spectral Interpretation

The IR spectrum of tetraethylene glycol di(2-ethylhexanoate) is dominated by absorptions corresponding to the ester and ether functional groups, as well as the aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2850-3000 | Strong | C-H stretching of alkyl groups |

| ~1735 | Strong, Sharp | C=O stretching of the ester |

| 1000-1300 | Strong | C-O stretching of the ester and ether linkages |

Reference IR spectra of esters show a characteristic strong C=O stretch between 1750-1735 cm⁻¹ and C-O stretches in the 1300-1000 cm⁻¹ region.[4]

Expert Insight: The most prominent and diagnostic peak in the IR spectrum is the intense carbonyl (C=O) stretch around 1735 cm⁻¹.[5] Its sharp and strong appearance is a definitive indicator of the ester functionality. The broad and strong absorption band in the 1000-1300 cm⁻¹ region is a composite of the C-O stretching vibrations from both the ester and the ether linkages of the glycol chain.[4] The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ is a key indicator of the complete esterification of the tetraethylene glycol starting material.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of the molecular structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Objective: To determine the molecular weight of tetraethylene glycol di(2-ethylhexanoate) and to study its fragmentation patterns.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, which is compatible with electrospray ionization.

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and large molecules, minimizing fragmentation in the source and often preserving the molecular ion.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition.

-

Tandem MS (MS/MS): To induce and analyze fragmentation, the molecular ion (or a sodiated adduct) can be selected and subjected to collision-induced dissociation (CID).

Mass Spectral Interpretation

In ESI-MS, tetraethylene glycol di(2-ethylhexanoate) is likely to be observed as a protonated molecule [M+H]⁺ or, more commonly, as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺, due to the affinity of the ether oxygens for alkali metal ions.

-

Molecular Ion: For C₂₄H₄₆O₇, the expected m/z for the sodiated adduct [M+Na]⁺ would be approximately 469.3.

Fragmentation Analysis (CID of [M+Na]⁺):

The fragmentation of polyglycol esters is influenced by the cationizing agent.[6][7] Common fragmentation pathways for long-chain esters and polyethers involve cleavages at the ester and ether linkages.

Expected Fragment Ions:

| m/z (approximate) | Proposed Fragment Structure/Origin |

| Various | Sequential loss of ethylene oxide units (-CH₂CH₂O-) from the glycol chain. |

| 127 | The 2-ethylhexanoyl cation [CH₃(CH₂)₃CH(C₂H₅)CO]⁺. |

| Various | Cleavage at the C-O bonds of the ester, leading to fragments containing the glycol backbone with one or both ester groups cleaved. |

Expert Insight: The fragmentation of long-chain esters in mass spectrometry often involves characteristic losses of the alkoxy or acyloxy moieties.[2] For tetraethylene glycol di(2-ethylhexanoate), the fragmentation pattern in MS/MS will likely be dominated by cleavages along the polyether chain, leading to a series of peaks separated by 44 Da (the mass of an ethylene oxide unit). The presence of the 2-ethylhexanoyl cation at m/z 127 would be a strong confirmation of the ester side chains. The fragmentation behavior of polyglycol esters can be complex and is dependent on the ionization method and collision energy.[6][7]

Conclusion

The spectroscopic characterization of tetraethylene glycol di(2-ethylhexanoate) through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. Each technique offers complementary information: NMR elucidates the specific proton and carbon environments, IR confirms the presence of key functional groups, and MS determines the molecular weight and provides insight into the molecule's fragmentation pathways. The methodologies and interpretative principles outlined in this guide serve as a robust framework for the analysis of this compound and other similar long-chain esters and polyethers, ensuring data integrity and facilitating confident structural elucidation in research and industrial settings.

References

- Smolecule. (n.d.). Buy Tetraethylene glycol di(2-ethylhexanoate) | 18268-70-7.

- Chen, R., Yu, X., & Li, L. (2002). Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(7), 888-897.

- Clark, J. (2014). Interpreting infra-red spectra.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Kramer, J. K., Baumann, W. J., & Holman, R. T. (1971). Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. Lipids, 6(7), 492-501.

- Chen, R., Yu, X., & Li, L. (2002). Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from University of Calgary Chemistry Department website.

- PubChem. (n.d.). Tetraethylene glycol di(2-ethylhexanoate).

- NIST. (n.d.). Triethylene glycol di(2-ethylhexoate). In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology website.

- Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from Whitman College Chemistry Department website.

- Baumann, W. J., & Holman, R. T. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research, 10(6), 703-709.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.

- Sigma-Aldrich. (n.d.). Poly(ethylene glycol) bis(2-ethylhexanoate).

- PubChem. (n.d.). SpectraBase.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0094708).

- Wiley Science Solutions. (n.d.). Spectral Databases.

- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.

- BenchChem. (n.d.). An In-depth Technical Guide to the FTIR and Raman Spectroscopy of Triethylene Glycol Dibenzoate.

- Agilent Technologies. (2011). Significantly improved measurement of liquid samples using the Cary 630 FTIR spectrometer with DialPath accessory.

- The Royal Society of Chemistry. (n.d.). Supplemental Data Scheme 1. Dicyclopentadiene-based monomer synthesis. Figure 1. 1H NMR spectrum for the triethylene glycol mono. Retrieved from The Royal Society of Chemistry website.

- FlavScents. (n.d.). tetraethylene glycol di(2-ethyl hexoate).

- MySkinRecipes. (n.d.). Tetraethylene glycol di(2-ethylhexanoate).

- SIELC Technologies. (2018). Tetraethylene glycol di(2-ethylhexanoate).

- Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures.

- ResearchGate. (n.d.). Assignment of characteristic NMR resonances. (a) ¹H NMR spectrum of the....

- The Good Scents Company. (n.d.). tetraethylene glycol di(2-ethyl hexoate), 18268-70-7.

- S. M. N. (2021). Indonesian Journal of Multidisciplinary Research. Semantic Scholar.

- Müller, M., & Volmer, D. (n.d.).

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- NIST. (n.d.). Tetraethylene glycol. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology website.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Abdurrahman, I., et al. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).

- SpectraBase. (n.d.). Tetra(ethylene glycol) bis(2-ethylhexanoate), Average Mn ~450, - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). Triethylene glycol, bis(2-ethylhexanoate) - Optional[1H NMR] - Chemical Shifts.

- SpectraBase. (n.d.). SpectraBase.

Sources

- 1. Buy Tetraethylene glycol di(2-ethylhexanoate) | 18268-70-7 [smolecule.com]

- 2. Tetraethylene glycol di(2-ethylhexanoate) | C24H46O7 | CID 28999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SpectraBase - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0094708) [hmdb.ca]

- 7. Tetraethylene glycol [webbook.nist.gov]

Thermal Degradation Profile of Tetraethylene Glycol Di(2-Ethylhexanoate)

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal degradation profile of Tetraethylene Glycol Di(2-Ethylhexanoate) (TEG-EH), a high-molecular-weight plasticizer. While specific thermogravimetric data for this compound is not extensively available in public literature, this document synthesizes information from structurally analogous compounds, general principles of ester and ether decomposition, and standard analytical methodologies to present a robust and scientifically grounded profile. This guide is intended for researchers, material scientists, and drug development professionals who require a deep understanding of the thermal stability, decomposition pathways, and analytical evaluation of this important industrial chemical.

Introduction and Molecular Context

Tetraethylene Glycol Di(2-Ethylhexanoate), CAS No. 18268-70-7, is a complex diester characterized by a central tetraethylene glycol ether backbone capped with two 2-ethylhexanoate ester groups. Its molecular structure, featuring both flexible ether linkages and bulky, branched ester chains, imparts low volatility and high compatibility with various polymers.[1]

These properties make it a preferred plasticizer in demanding applications, including:

-

Polyvinyl Butyral (PVB): Used in automotive and architectural safety glass, where it enhances flexibility and optical clarity.[2]

-

Polyvinyl Chloride (PVC): Employed in applications requiring durability and performance at various temperatures, such as wire insulation, industrial films, and sealants.[1][2]

-

Adhesives and Coatings: Its low viscosity and good solvency characteristics are beneficial in formulating complex mixtures.[2][3]

The high temperatures encountered during polymer processing (e.g., extrusion, molding) and in certain end-use applications (e.g., automotive interiors) necessitate a thorough understanding of TEG-EH's thermal stability. Degradation can lead to loss of mechanical properties, discoloration, and the generation of volatile byproducts, impacting product lifetime and safety.

Table 1: Physicochemical Properties of TEG-EH and Structurally Similar Plasticizers

| Property | Tetraethylene Glycol Di(2-Ethylhexanoate) (TEG-EH) | Dioctyl Terephthalate (DOTP) | Diisononyl Phthalate (DINP) |

| CAS Number | 18268-70-7 | 6422-86-2 | 28553-12-0 / 68515-48-0 |

| Molecular Formula | C₂₄H₄₆O₇ | C₂₄H₃₈O₄ | C₂₆H₄₂O₄ |

| Molecular Weight | 446.6 g/mol [4] | 390.6 g/mol [5] | 418.6 g/mol |

| Boiling Point | Not available | 400 °C[5][6] | ~405 °C |

| Flash Point | Not available | 212 °C[5] | 221 °C[7] |

| Autoignition Temp. | Not available | Not available | 380 °C[7] |

Note: Data for TEG-EH analogues are provided to establish a comparative framework for thermal stability.

Assessing Thermal Stability: Methodologies and Rationale